molecular formula C16H18N2O3S B15228164 [(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester

[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester

Cat. No.: B15228164
M. Wt: 318.4 g/mol
InChI Key: UNJKDHFHQGIACM-UHFFFAOYSA-N
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Description

The compound “[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester” is a carbamate derivative characterized by a benzyl ester group and a thiophene-containing carbamoyl side chain. Its molecular structure includes:

  • Benzyl ester moiety: Provides steric bulk and influences lipophilicity.
  • Carbamoyl linkage: A key functional group common in bioactive molecules, often used in drug design for its stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]carbamate

InChI

InChI=1S/C16H18N2O3S/c19-15(17-9-8-14-7-4-10-22-14)11-18-16(20)21-12-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H,17,19)(H,18,20)

InChI Key

UNJKDHFHQGIACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiophene-2-carboxylic acid with ethylamine to form an amide intermediate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Benzyl(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural, synthetic, and functional differences between the target compound and analogous carbamates:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications/Notes References
[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester (Target) C₁₇H₁₈N₂O₃S 330.40 (calculated) Thiophene, benzyl ester, carbamoyl Likely involves coupling of thiophene-ethylamine with activated carbonate Potential bioactivity due to thiophene’s electronic properties -
[1-(2-oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester C₁₉H₂₀N₂O₄ 340.37 Phenyl ketone, benzyl ester Not specified; likely similar carbamate coupling Structural analog with phenyl instead of thiophene; may differ in solubility
(3-Fluoro-4-morpholin-4-yl-phenyl)-carbamic acid methyl ester C₁₂H₁₅FN₂O₃ 254.26 Fluorine, morpholine, methyl ester RP-HPLC validated synthesis; gradient mobile phase Used as a key starting material (KSM) in pharmaceuticals; fluorine enhances stability
(5-Iodo-pyridine-2-yl)-carbamic acid methyl ester C₇H₇IN₂O₂ 278.05 Pyridine, iodine, methyl ester Sonogashira coupling; NaH-mediated esterification Antimicrobial applications; iodine may aid in radiolabeling
(2-Amino-benzyl)-carbamic acid tert-butyl ester C₁₂H₁₈N₂O₂ 222.28 tert-butyl ester, aromatic amine Boc protection using di-tert-butyldicarbonate Intermediate in peptide synthesis; tert-butyl group aids in purification
(3R,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-6-(tert-butyl-dimethyl-silanyloxy)-hexyl]-carbamic acid benzyl ester C₂₇H₄₁N₃O₄Si 516.73 Pyrrolidinone, silane, benzyl ester Silane protection/hydroxylation protocols Peptidomimetic with potential protease inhibition activity

Structural and Functional Differences

  • Thiophene vs. Phenyl/Pyridine : The thiophene ring in the target compound offers distinct electronic properties (electron-rich due to sulfur) compared to phenyl (aromatic) or pyridine (electron-deficient nitrogen) groups. This may enhance interactions with biological targets like enzymes or receptors .
  • Benzyl Ester vs. Methyl/tert-Butyl Esters: Benzyl esters (target compound) are more lipophilic than methyl esters () but less stable under hydrogenolysis conditions compared to tert-butyl esters ().
  • Carbamoyl Modifications: The presence of a ketone () or pyrrolidinone () in analogs alters hydrogen-bonding capacity and conformational flexibility.

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